1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol
Description
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol featuring a trifluoroethanol (-CF₃CH₂OH) backbone and a 4-(ethylsulfanyl)phenyl substituent. The ethylsulfanyl group (-SCH₂CH₃) introduces electron-donating properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISKIXBDOMOUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-(ethylsulfanyl)benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further reduce the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The ethylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Key Compounds for Comparison :
1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one (CAS: 1341149-68-5) Structure: Differs by replacing the trifluoroethanol group with a ketone and substituting ethylsulfanyl with 2,2-difluoroethylsulfanyl. Properties: Liquid at room temperature; molecular weight 216.25 g/mol. The ketone group eliminates hydrogen-bonding capacity, reducing polarity compared to the target compound.
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol Structure: Contains a chloro-nitro-substituted phenyl ring instead of ethylsulfanyl. Properties: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of the hydroxyl group.
(1R)-1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-ol (CAS: 1033805-26-3) Structure: Incorporates a pyrazole heterocycle and chloro substituent.
1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
Structural and Electronic Effects
Biological Activity
1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C10H11F3OS and a molecular weight of 236.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-(ethylsulfanyl)benzaldehyde with trifluoroacetaldehyde, often using sodium borohydride as a reducing agent in solvents like ethanol or methanol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes, while the ethylsulfanyl group may interact with thiol groups in proteins, potentially altering their functions .
The biological activity of this compound is hypothesized to stem from its interactions with various biomolecules. The trifluoromethyl group increases stability and lipophilicity, while the ethylsulfanyl group can engage in specific biochemical interactions. These properties may enable the compound to modulate various biochemical pathways, leading to its observed effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of related structures have been screened for antibacterial activities, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antibacterial Screening : A study published in 2003 investigated various substituted phenyl compounds for their antibacterial properties. The findings suggested that modifications in the phenyl ring could enhance antibacterial efficacy .
- Therapeutic Potential : Another line of research has focused on the anti-inflammatory and antimicrobial potential of such compounds. The unique combination of functional groups may contribute to these therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[4-(Methylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol | Methyl | Moderate antibacterial activity |
| 1-[4-(Propylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol | Propyl | Similar activity profile |
| 1-[4-(Butylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol | Butyl | Enhanced lipophilicity |
This table highlights how variations in the sulfanyl group can influence biological activity. The ethylsulfanyl variant is unique due to its balance between hydrophilicity and lipophilicity compared to its methyl and propyl counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
